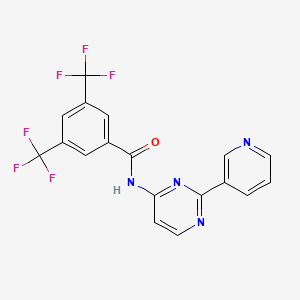

N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H10F6N4O and its molecular weight is 412.295. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

HDAC Inhibitor for Cancer Treatment

The compound MGCD0103, structurally similar to the one , is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. The compound has demonstrated significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).

KCNQ2/Q3 Potassium Channel Openers for Epilepsy and Pain Treatment

A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including compounds structurally similar to the one , have been identified for their potential in treating epilepsy and pain. These compounds have shown activity in animal models, but some, due to unacceptable toxicities, have not progressed further in development (Amato et al., 2011).

Synthesis of Biologically Important Structures

The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through a novel metal-free oxidative N-N bond formation strategy demonstrates the compound's role in constructing biologically significant structures (Zheng et al., 2014).

Antineoplastic Tyrosine Kinase Inhibitor in Chronic Myelogenous Leukemia

Flumatinib, an antineoplastic tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML), contains a structure similar to the compound . It is currently in Phase I clinical trials in China and has shown various metabolic pathways in humans (Gong et al., 2010).

NF-kappaB and AP-1 Gene Expression Inhibitors

Compounds structurally related have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, with implications for improving potential oral bioavailability (Palanki et al., 2000).

Synthesis of Aromatic Polyamides and Polyimides

The compound has been utilized in the synthesis of novel polyimides and polyamides, demonstrating its importance in the development of materials with high thermal stability and good mechanical properties (Yang & Lin, 1995).

Wirkmechanismus

Target of Action

TCMDC-124516, also known as N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .

Mode of Action

The compound interacts with PfCLK3 by binding to it. The co-crystal structure of PfCLK3 with the reversible inhibitor TCMDC-124516 has been solved . This interaction facilitates the rational design of covalent inhibitors of this validated drug target .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-124516 is the RNA splicing pathway of the malaria parasite . PfCLK3, the target of TCMDC-124516, plays a crucial role in the processing of parasite RNA . Disruption of this pathway leads to compromised survival of the parasite .

Pharmacokinetics

It is suggested that the compound has the potential to rapidly clear the parasite, indicating good bioavailability .

Result of Action

The action of TCMDC-124516 results in the inhibition of PfCLK3, which disrupts the RNA splicing pathway of the malaria parasite . This disruption compromises the survival of the parasite, leading to its clearance .

Action Environment

It is worth noting that the effectiveness of antimalarial drugs can be influenced by factors such as the parasite’s resistance to drugs, the stage of the parasite’s life cycle, and the patient’s immune response .

Biochemische Analyse

Biochemical Properties

TCMDC-124516 has been shown to inhibit PfProRS, an enzyme that plays a crucial role in protein synthesis in Plasmodium falciparum . The compound interacts with the enzyme outside the active site, demonstrating a unique mode of action . This interaction is believed to be responsible for the compound’s inhibitory activity against PfProRS .

Cellular Effects

In cellular assays, TCMDC-124516 has demonstrated significant inhibitory activity against the growth of Plasmodium falciparum, the parasite responsible for the most deadly form of malaria . The compound’s effects on cellular processes are likely due to its inhibition of PfProRS, which is essential for protein synthesis in the parasite .

Molecular Mechanism

The molecular mechanism of action of TCMDC-124516 involves binding to PfProRS outside the enzyme’s active site . This binding inhibits the enzyme’s activity, thereby disrupting protein synthesis in Plasmodium falciparum

Eigenschaften

IUPAC Name |

N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F6N4O/c19-17(20,21)12-6-11(7-13(8-12)18(22,23)24)16(29)28-14-3-5-26-15(27-14)10-2-1-4-25-9-10/h1-9H,(H,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKCSDULBJZIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019151 |

Source

|

| Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866143-29-5 |

Source

|

| Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)

![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)

![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)

![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)